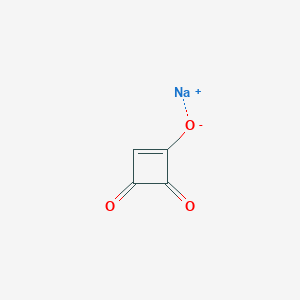

Moniliformin sodium salt

Beschreibung

Eigenschaften

IUPAC Name |

sodium;3,4-dioxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERDNJVXTWPNSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31876-38-7 (Parent) | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60221572 | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71376-34-6 | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt chemical properties

A Comprehensive Technical Guide on Sodium Squarate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium squarate, systematically known as disodium 3,4-dioxocyclobutene-1,2-diolate, is the disodium salt of squaric acid.[1][2] This organic salt is of significant interest in various scientific fields, including coordination chemistry, materials science, and organic synthesis, owing to the unique properties of the squarate dianion. The [C₄O₄]²⁻ anion is a member of the oxocarbon anion family and is notable for its planar, symmetrical structure and resonance stabilization, which results from the delocalization of π-electrons and negative charges across the four oxygen atoms.[1][3] This guide provides an in-depth overview of the chemical properties, synthesis, and characterization of sodium squarate.

Chemical and Physical Properties

Sodium squarate is a white crystalline solid that is soluble in water.[1] Its properties are largely defined by the stable, square-like cyclobutene ring of the squarate anion, paired with two sodium cations.[1]

Identifiers and General Properties

The fundamental identifiers and properties of sodium squarate are summarized below.

| Property | Value | Reference |

| IUPAC Name | disodium;3,4-dioxocyclobutene-1,2-diolate | [1][2] |

| Synonyms | Disodium squarate, Sodium 3,4-dioxocyclobutene-1,2-diolate | [2] |

| Chemical Formula | C₄Na₂O₄ | [1][2] |

| Molecular Weight | 158.02 g/mol | [1][2] |

| CAS Number | 2892-62-8 | |

| PubChem CID | 15763661 | [2] |

| Appearance | White crystalline solid | [1] |

| Canonical SMILES | C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] | [1][2] |

| InChI | InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 | [1][2] |

| InChIKey | UNUVOQUVNRHMOA-UHFFFAOYSA-L | [1][2] |

Physical and Chemical Characteristics

Quantitative physical and chemical data are crucial for experimental design and application.

| Property | Value / Description | Reference |

| Melting Point | Decomposes at temperatures > 300°C | [1] |

| Solubility | Soluble in water. | [1] |

| Crystal Structure | The P 1 2/m 1 phase has been reported for the anhydrous form. | [4] |

| Thermal Stability | Stable under normal conditions; decomposes above 300°C. | [1] |

| Reactivity | Reacts with metal cations to form coordination complexes. | [1][3] |

| Hydration States | Exists in both anhydrous and trihydrate forms. | [1] |

Synthesis and Purification

The synthesis of sodium squarate is typically achieved through a straightforward acid-base neutralization reaction. The subsequent purification is critical for obtaining a high-purity product for research and development applications.

Synthesis from Squaric Acid

A common and direct method for synthesizing sodium squarate involves the neutralization of squaric acid with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][5]

Caption: General Synthesis Workflow for Sodium Squarate.

Experimental Protocol: Neutralization Synthesis [5]

-

Precursor Preparation: Prepare separate solutions of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and sodium carbonate (Na₂CO₃) by dissolving each precursor in deionized water. A 1:1 molar stoichiometric ratio is typically used.

-

Reaction: While stirring the squaric acid solution, slowly add the sodium carbonate solution. Vigorous stirring is maintained throughout the addition to ensure a complete reaction.

-

Solvent Removal: After the reaction is complete, remove the deionized water using a rotary evaporator. This concentrates the solution and precipitates the sodium squarate salt.

-

Drying: Dry the obtained solid product under vacuum at 60°C for approximately 12 hours to remove any residual water.

Purification by Recrystallization

Recrystallization from water is the most common method for purifying crude sodium squarate, leveraging its temperature-dependent solubility to achieve purities between 95-99%.[1]

Caption: Purification by Aqueous Recrystallization.

Experimental Protocol: Recrystallization [1]

-

Dissolution: Dissolve the crude sodium squarate in a minimal volume of hot distilled water (80-100°C) to create a saturated solution.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation may take between 2 to 24 hours. Seeding with a small crystal of pure product can facilitate this process.

-

Isolation: Isolate the purified crystals from the mother liquor using vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent (e.g., a water-methanol mixture) and dry them under vacuum.

Structural and Spectroscopic Characterization

Confirming the identity and purity of synthesized sodium squarate requires various analytical techniques.

X-Ray Diffraction (XRD)

XRD is essential for confirming the crystalline structure of the final product. The diffraction pattern for sodium squarate is well-defined, with peaks corresponding to the P 1 2/m 1 phase for the anhydrous salt.[4] Comparing the experimental XRD pattern with database records provides definitive structural confirmation.[4][5]

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the squarate anion. The spectrum will show strong absorptions corresponding to the C=O and C=C stretching modes within the planar ring structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry of the squarate dianion, where all carbon atoms are chemically equivalent, ¹³C NMR spectroscopy will show a single resonance, providing evidence of the symmetrical structure.

-

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the squarate anion's π-system.

Caption: Physicochemical Characterization Workflow.

Applications in Research and Development

The unique structure of the squarate anion makes sodium squarate a valuable compound in several areas.

-

Coordination Chemistry: The squarate dianion acts as a versatile ligand, forming stable coordination complexes and polymers with a wide range of metal ions.[1][3] These materials are investigated for their magnetic, electronic, and porous properties.

-

Organic Synthesis: It serves as a precursor in the synthesis of squaraine dyes, which are known for their intense and sharp absorption in the visible and near-infrared regions, making them useful in photosensitizers and imaging agents.[3]

-

Biochemical Research: Squarate-based molecules have been explored as potential enzyme inhibitors.[1] The squarate moiety can act as a bioisostere for phosphate or carboxylate groups, and its derivatives are studied for their ability to interact with active sites of proteins like tyrosine phosphatases.[3][6]

-

Materials Science: In the field of energy storage, sodium squarate has been investigated as a component in sodium-ion batteries, specifically as a sacrificial salt to pre-sodiate electrodes.[4][5]

Safety and Handling

While specific toxicology data for sodium squarate is limited, standard laboratory safety practices should be followed. It is a stable solid under normal conditions but is sensitive to air and moisture over prolonged periods.[7]

-

Handling: Use in a well-ventilated area. Avoid dust formation and inhalation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Storage: Keep the container tightly closed in a dry place.[8] Store away from strong oxidizing agents and acids.[7]

-

Incompatibilities: Strong oxidizing agents and acids.[7]

-

Hazardous Decomposition Products: Upon heating to decomposition, it may produce carbon oxides and sodium oxides.[1]

References

- 1. Buy Sodium squarate [smolecule.com]

- 2. Sodium squarate | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Squaric acid - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. musicproject.eu [musicproject.eu]

- 6. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

Synthesis of Sodium Squarate from Squaric Acid: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis routes for sodium squarate (Na₂C₄O₄) from squaric acid (C₄H₂O₄). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations. Sodium squarate, the disodium salt of squaric acid, is a versatile compound utilized in coordination chemistry, organic synthesis, and increasingly in materials science and drug development.[1][2]

Overview of Synthesis Methodologies

The conversion of squaric acid to sodium squarate is fundamentally an acid-base reaction. Squaric acid is a diprotic acid, allowing for the formation of a disodium salt upon complete deprotonation.[1] The most common and direct methods for this synthesis involve neutralization with a sodium base. An alternative method, hydrothermal synthesis, offers control over crystal morphology and purity.[1]

The primary synthesis routes are:

-

Neutralization Reaction: Reaction of squaric acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This is the most straightforward and widely used approach.[1]

-

Hydrothermal Synthesis: A method employing elevated temperature and pressure, suitable for producing materials with controlled particle size and specific crystalline structures.[1]

Neutralization Synthesis Route

The neutralization of squaric acid is an efficient method that produces high-purity sodium squarate with high yields.[1] The choice between sodium hydroxide and sodium carbonate depends on the desired reaction kinetics and handling preferences.

This method leverages the reaction between a diprotic acid and a strong base to form the disodium salt and water.[1] It is valued for its high yields and the minimal need for extensive purification steps.[1]

First used in the early preparations of sodium squarate, this method involves neutralizing squaric acid with sodium carbonate.[1] The reaction produces sodium squarate, water, and carbon dioxide.

The following table summarizes the key quantitative parameters for the neutralization synthesis methods.

| Parameter | Sodium Hydroxide Method | Sodium Carbonate Method | Reference(s) |

| Molar Ratio | 1:2 (Squaric Acid : NaOH) | 1:1 (Squaric Acid : Na₂CO₃) | [1][3] |

| Typical Yield | 85-95% | Not specified, but successful | [1][3] |

| Reaction Temperature | 50-80 °C | Room Temperature | [1][3] |

| Solvent | Water | Deionized Water | [1][3] |

| Drying Conditions | Standard Evaporation | 60 °C under vacuum for 12 hours | [1][3] |

Protocol 1: Synthesis using Sodium Hydroxide

-

Preparation: In a reaction vessel, dissolve squaric acid in deionized water. Separately, prepare an aqueous solution of sodium hydroxide, ensuring a 1:2 molar ratio of squaric acid to NaOH.[1]

-

Reaction: While stirring the squaric acid solution, slowly add the sodium hydroxide solution. Maintain the reaction temperature between 50-80 °C throughout the addition process.[1]

-

Completion: Continue stirring for a designated period to ensure the reaction goes to completion. The acid-base neutralization is typically rapid.

-

Isolation: Remove the water, which is the primary byproduct, using standard evaporation techniques such as a rotary evaporator.[1]

-

Drying: The resulting white crystalline solid is dried to yield pure sodium squarate.[1]

Protocol 2: Synthesis using Sodium Carbonate

-

Preparation: Dissolve squaric acid in a required amount of deionized water in one vessel. In a separate vessel, dissolve sodium carbonate in deionized water. A 1:1 molar ratio is used.[3]

-

Reaction: Slowly add the sodium carbonate solution to the squaric acid solution while stirring.[3]

-

Isolation: Once the reaction is complete, remove the deionized water using a rotary evaporator.[3]

-

Drying: Dry the obtained sodium salt under vacuum at 60 °C for 12 hours to yield the final product.[3]

Hydrothermal Synthesis Route

Hydrothermal synthesis is an advanced technique for preparing sodium squarate, particularly when specific crystal morphologies or hydrated forms are desired.[1] This method involves reacting squaric acid with sodium salts in water under high temperature and pressure.

The reaction is conducted in a sealed, Teflon-lined stainless steel autoclave to withstand the high-pressure conditions.[1] This environment facilitates the formation of unique crystal structures, such as sodium squarate hexahydrate.[1]

| Parameter | Value | Reference(s) |

| Apparatus | Teflon-lined stainless steel autoclave | [1] |

| Reactants | Squaric acid, Sodium salts, Water | [1] |

| Temperature Range | 150-300 °C | [1] |

| Reaction Time | 48-96 hours | [1] |

| Typical Product | Hydrated forms of sodium squarate | [1] |

-

Preparation: Prepare a reaction mixture consisting of squaric acid, a sodium-containing precursor (e.g., sodium salt), and water in predetermined ratios.[1]

-

Reaction: Seal the mixture within a Teflon-lined stainless steel autoclave.[1]

-

Heating: Heat the autoclave to a temperature between 150-300 °C for an extended period, typically ranging from 48 to 96 hours, to ensure complete crystal formation.[1]

-

Cooling: After the reaction period, allow the autoclave to cool down to room temperature slowly.

-

Isolation: Open the autoclave, collect the crystalline product, wash it with a suitable solvent (e.g., water, ethanol), and dry it.

Conclusion

The synthesis of sodium squarate from squaric acid is most commonly and efficiently achieved through a direct neutralization reaction with either sodium hydroxide or sodium carbonate. These methods offer high yields and purity with straightforward experimental procedures. For applications requiring specific crystalline properties, hydrothermal synthesis provides a more complex but effective alternative. The choice of method will depend on the specific requirements of the final product, such as purity, crystal form, and scalability.

References

The Discovery, History, and Application of Squaric Acid and Its Salts: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of squaric acid and its derivatives, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Initially synthesized in 1959, squaric acid's unique electronic and structural properties have led to its emergence as a versatile building block in medicinal chemistry and materials science. This document details the historical timeline of its development, provides in-depth experimental protocols for the synthesis of key derivatives, summarizes quantitative data, and visualizes its role in significant biological signaling pathways.

Introduction: The Dawn of a Square Molecule

The journey of squaric acid began in 1959 when Cohen and his colleagues at the University of Colorado first synthesized 3,4-dihydroxy-3-cyclobutene-1,2-dione.[1] Initially dubbed "quadratic acid" due to the anticipated square geometry of its four carbon atoms, its precise structure was later elucidated through X-ray and neutron diffraction studies, revealing a planar, but not perfectly square, ring.[2][3][4] This discovery marked the genesis of a new class of compounds known as oxocarbons, which are cyclic molecules composed solely of carbon and oxygen atoms.[1] The remarkable stability of the squarate dianion, attributed to resonance stabilization, and its strong acidity quickly captured the attention of the scientific community, paving the way for extensive research into its derivatives and their potential applications.[5]

A Historical Timeline of Key Developments

The following timeline highlights the pivotal moments in the history of squaric acid and its salts:

-

1959: First synthesis of squaric acid by S. Cohen, J. R. Lacher, and J. D. Park.[1]

-

1960s: Initial investigations into the chemical and physical properties of squaric acid, including its strong acidity.

-

1970s: Structural elucidation by X-ray and neutron diffraction, confirming its planar, non-square structure.[2][3][4]

-

1980s-1990s: Exploration of squaric acid derivatives in the synthesis of functional dyes (squaraines) and other materials.

-

2000s-Present: Emergence of squaric acid derivatives, particularly squaramides, as crucial pharmacophores in drug discovery, with applications as bioisosteres for carboxylic acids and phosphates and as inhibitors of key biological targets.[6][7][8]

Physicochemical Properties of Squaric Acid

Squaric acid is a white, crystalline solid with a high melting point exceeding 300 °C.[5] Its most notable chemical feature is its strong diprotic acidity, with pKa values significantly lower than those of typical carboxylic acids. This high acidity is a direct consequence of the resonance stabilization of the resulting squarate dianion, where the negative charge is delocalized over the four oxygen atoms.[5]

Table 1: Physicochemical Data of Squaric Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₂O₄ | [5] |

| Molar Mass | 114.06 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | > 300 °C | [5] |

| pKa₁ | ~1.5 | [5][9][10][11] |

| pKa₂ | ~3.4 | [5] |

Table 2: Spectroscopic Data of Squaric Acid

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | A single broad peak for the two acidic protons. | [12] |

| ¹³C NMR | Signals corresponding to the carbonyl and enolic carbons. | [13] |

| IR Spectroscopy | Strong absorptions characteristic of C=O and O-H stretching. | [13][14] |

| Mass Spectrometry | Molecular ion peak corresponding to its molar mass. | [13] |

Synthesis of Squaric Acid and Its Derivatives: Experimental Protocols

The synthetic versatility of squaric acid has led to the development of numerous methods for its preparation and the synthesis of its derivatives. The following protocols provide detailed methodologies for key synthetic transformations.

Original Synthesis of Squaric Acid

The initial synthesis reported by Cohen and colleagues involved the ethanolysis of hexafluorocyclobutene followed by hydrolysis.[5]

Experimental Protocol:

-

Ethanolysis of Hexafluorocyclobutene: Hexafluorocyclobutene is reacted with ethanol to yield 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene.

-

Hydrolysis: The resulting diethoxy-tetrafluoro-cyclobutene is then subjected to hydrolysis to afford squaric acid.[5]

Synthesis of Symmetrical Squaramides from 3,4-Dichloro-3-cyclobutene-1,2-dione

A common and efficient method for preparing symmetrical squaramides involves the reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with two equivalents of a primary or secondary amine.[15][16]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.

-

Reaction: Add the amine/base solution dropwise to the cooled solution of 3,4-dichloro-3-cyclobutene-1,2-dione.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure symmetrical squaramide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[15]

Synthesis of Unsymmetrical Squaramides from Diethyl Squarate

Unsymmetrical squaramides can be synthesized in a stepwise manner starting from diethyl squarate.[14][17]

Experimental Protocol:

-

First Amine Addition: Dissolve diethyl squarate (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

-

Intermediate Formation: Add the first amine (1.0 eq) to the solution and stir for 1-4 hours, monitoring the formation of the monosubstituted intermediate by TLC.

-

Second Amine Addition: Once the formation of the intermediate is complete, add the second, different amine (1.0 eq) to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature for an additional 12-48 hours. The product may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., methanol or ethanol).

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[14]

Table 3: Representative Yields for Squaramide Synthesis

| Starting Material | Amine(s) | Product | Yield (%) | Reference(s) |

| 3,4-Dichloro-3-cyclobutene-1,2-dione | Benzylamine (2.2 eq) | N,N'-Dibenzylsquaramide | 85 | [18] |

| Diethyl Squarate | Benzylamine (1.0 eq) | Ethyl (benzylamino)cyclobutene-dione | 33 | [14][17] |

| Diethyl Squarate | 4-Hydroxyaniline (1.0 eq) | Ethyl (4-hydroxyphenylamino)cyclobutene-dione | 45 | [19] |

Applications in Drug Discovery and Development

The unique structural and electronic properties of squaric acid derivatives have made them valuable scaffolds in drug discovery. They can act as bioisosteric replacements for common functional groups like carboxylic acids and phosphates, and their rigid framework allows for precise positioning of substituents to interact with biological targets.[6][7]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Squaric acid derivatives have been identified as a new class of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in cellular signaling and are implicated in diseases such as diabetes and cancer.[6][8][20] The squaric acid moiety can mimic the phosphate group of phosphotyrosine, allowing these compounds to bind to the active site of PTPs and inhibit their activity.[6]

Antagonism of NMDA Receptors

Certain squaric acid derivatives, such as perzinfotel, have been developed as selective and competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[21][22] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[1][7] Overactivation of this receptor can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders.[23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Roles of the CXCL8-CXCR1/2 Axis in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. Facebook [cancer.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]

- 21. mdpi.com [mdpi.com]

- 22. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sodium Squarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of sodium squarate (Na₂C₄O₄), a disodium salt of squaric acid. The document details its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable data and experimental protocols for professionals in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for sodium squarate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The simplicity of the ¹³C NMR spectrum of sodium squarate, characterized by a single resonance, is indicative of the high symmetry of the squarate dianion, where all four carbon atoms are chemically equivalent.

| Chemical Shift (δ) [ppm] | Solvent/State | Assignment |

| ~203.05 | D₂O (pH 13.3) | C1, C2, C3, C4 |

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of sodium squarate are characterized by intense bands corresponding to the stretching and bending modes of the C-C and C-O bonds within the squarate ring. The planarity and high symmetry (D₄ₕ) of the squarate anion influence the activity of its vibrational modes in IR and Raman spectroscopy.

| Infrared (IR) Absorption [cm⁻¹] | Raman Shift [cm⁻¹] | Assignment |

| ~1620 | Not observed | C-C/C-O stretching |

| ~1535 | Not observed | C-O stretching |

| Not observed | ~1769 | C=O stretching (uncoordinated) |

| Not observed | ~1123 | C-C stretching (asymmetric) |

| Not observed | ~723 | C-C stretching (symmetric) |

| Not observed | ~647 | Ring deformation |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of sodium squarate are provided below. These protocols are designed to be readily adaptable for standard laboratory instrumentation.

Synthesis of Sodium Squarate

Sodium squarate can be synthesized through the neutralization of squaric acid with a sodium base.[1][2]

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Dissolve squaric acid in deionized water to create a saturated solution.

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide or sodium carbonate in deionized water.

-

Slowly add the sodium base solution to the squaric acid solution while stirring continuously.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Remove the water via rotary evaporation to obtain the solid sodium squarate salt.

-

Dry the resulting white crystalline solid under vacuum.

¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring a solution-state ¹³C NMR spectrum of sodium squarate.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Prepare a solution of sodium squarate in deuterium oxide (D₂O) at a concentration of approximately 10-20 mg/mL.

-

Adjust the pH of the solution to ~13 using a suitable base (e.g., NaOD) to ensure the squarate is fully deprotonated.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Nucleus: ¹³C

-

Pulse Program: Standard single-pulse experiment (e.g., zgpg30)

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024 (adjust as needed for desired signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: ~250 ppm

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid sodium squarate using ATR-FTIR.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid sodium squarate powder directly onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Logical Relationship of Spectroscopic Analysis

The spectroscopic analysis of sodium squarate follows a logical progression from synthesis to detailed structural characterization.

References

Thermal Stability and Decomposition of Sodium Squarate: A Technical Guide

Introduction

Sodium squarate (Na₂C₄O₄) is the disodium salt of squaric acid. Its unique electronic and structural properties make it a subject of interest in materials science and coordination chemistry. Understanding the thermal stability and decomposition profile of sodium squarate is crucial for its application in environments where it may be subjected to elevated temperatures. This technical guide outlines the expected thermal behavior of sodium squarate and provides standardized methodologies for its analysis.

Expected Thermal Stability

Based on available information, sodium squarate is a thermally stable compound. It is reported to decompose at temperatures exceeding 300°C. The high thermal stability can be attributed to the resonance stabilization of the squarate dianion and the ionic nature of the sodium-oxygen bonds.

Thermal Analysis Methodologies

The primary techniques for evaluating the thermal stability and decomposition of solids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine decomposition temperatures, the number of decomposition steps, and the residual mass.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate thermal analysis data. The following are generalized procedures for the TGA and DSC analysis of sodium squarate.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample mass, typically 5-10 mg, of finely ground sodium squarate is used to ensure uniform heat distribution.

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25°C).

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied. Slower or faster heating rates can be used to study the kinetics of decomposition.

-

Final Temperature: The sample is heated to a temperature sufficiently high to ensure complete decomposition (e.g., 600-800°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each step.

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample mass, typically 2-5 mg, of finely ground sodium squarate is weighed into an aluminum or platinum crucible.

-

Crucible: The crucible is hermetically sealed or has a pinhole lid to control the atmosphere and pressure during the experiment. An empty, sealed crucible is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25°C).

-

Heating Rate: A constant heating rate, typically 10°C/min, is used.

-

Final Temperature: The sample is heated through its decomposition range, as determined by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks associated with decomposition. The onset temperature, peak temperature, and enthalpy of decomposition (ΔHdecomp) are determined by integrating the peak area.

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the thermal decomposition of anhydrous sodium squarate based on typical results observed for other metal squarates and organic salts. This data is for illustrative purposes only and must be confirmed by experimental analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for Sodium Squarate

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temp. (Tonset) | ~ 320°C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Tpeak) | ~ 350°C | The temperature of the maximum rate of mass loss for the main step. |

| Decomposition Step 1 | 320 - 400°C | Temperature range for the primary decomposition. |

| Mass Loss Step 1 | ~ 45 - 55 % | Corresponds to the loss of organic components (CO, CO₂). |

| Final Residue at 800°C | ~ 40 - 50 % | Expected to be sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O). |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for Sodium Squarate

| Parameter | Illustrative Value | Description |

| Decomposition Peak Type | Exothermic | The decomposition process is expected to release heat. |

| Onset Temperature (Tonset) | ~ 320°C | The temperature at which the exothermic decomposition begins. |

| Peak Temperature (Tpeak) | ~ 355°C | The temperature of the maximum heat flow during decomposition. |

| Enthalpy of Decomposition (ΔHdecomp) | -150 to -250 J/g | The heat released during the decomposition process. (Negative sign indicates exothermic). |

Decomposition Pathway

The thermal decomposition of metal squarates often proceeds via the breakdown of the squarate ring. For silver squarate, the products are silver particles, a carbonaceous residue, and gaseous CO and CO₂.[1] Copper(II) squarate decomposes in a stepwise manner, also producing CO₂.[2] Based on these examples, a plausible decomposition pathway for sodium squarate in an inert atmosphere is proposed below.

The initial decomposition is expected to involve the fragmentation of the squarate anion to form sodium carbonate and carbon monoxide. At higher temperatures, sodium carbonate can further decompose to sodium oxide and carbon dioxide.

Step 1: Na₂C₄O₄(s) → Na₂CO₃(s) + 3CO(g)

Step 2 (at higher temperatures): Na₂CO₃(s) → Na₂O(s) + CO₂(g)

Visualizations

7.1. Experimental Workflows

References

- 1. Thermal decomposition of silver squarate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. Thermal decomposition of copper(II) squarate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Solubility of Sodium Squarate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium squarate, the disodium salt of squaric acid, is a compound of interest in various chemical and pharmaceutical research fields. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known solubility characteristics of sodium squarate in different solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes detailed, adaptable experimental protocols for researchers to determine these values. Methodologies for quantitative analysis, essential for solubility determination, are also discussed.

Introduction

Sodium squarate (Na₂C₄O₄) is an organic salt that presents as a white crystalline solid. It is known to be soluble in water, a characteristic frequently exploited in its purification by recrystallization from hot aqueous solutions[1]. The squarate anion's unique electronic and structural properties make it a versatile building block in coordination chemistry and materials science. In the context of drug development, understanding the solubility of sodium squarate and its derivatives is paramount for formulation design and bioavailability studies.

This guide aims to collate the existing qualitative solubility information for sodium squarate and to provide a practical framework for its quantitative determination.

Solubility of Sodium Squarate

Data Presentation

The following table summarizes the currently available solubility information for sodium squarate. It is important to note the absence of specific quantitative values (e.g., g/100 mL or mol/L) in the reviewed literature.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Soluble, particularly in hot water[1] | Data not available |

| Methanol | CH₃OH | Implied partial solubility from use in water-methanol crystallization mixtures | Data not available |

| Ethanol | C₂H₅OH | Likely low solubility, as analogous simple sodium salts like sodium sulfate are insoluble[2] | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Implied slight solubility for the related dimethyl squarate[3] | Data not available |

| Dichloromethane | CH₂Cl₂ | Implied solubility in combination with methanol for chromatography | Data not available |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of sodium squarate in various solvents. This protocol can be adapted based on the specific solvent and available analytical instrumentation.

Equilibrium Solubility Determination by the Shake-Flask Method

The equilibrium solubility method, also known as the shake-flask method, is a standard technique to determine the saturation solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium squarate to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to prevent the transfer of undissolved solid.

-

Accurately weigh the withdrawn sample.

-

-

Quantitative Analysis:

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of sodium squarate in the diluted sample using a validated analytical technique (see Section 4).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of sodium squarate.

Caption: Workflow for determining sodium squarate solubility.

Quantitative Analysis Methods

Accurate determination of the concentration of dissolved sodium squarate is critical for solubility measurements. The following are suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A validated HPLC method can provide high accuracy and precision.

General HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18 or C8, is often suitable for the analysis of polar organic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will need to be optimized.

-

Detection: The squarate anion has a UV chromophore, making UV detection a suitable choice. The detection wavelength should be set at the absorbance maximum of sodium squarate.

-

Quantification: A calibration curve should be prepared using standard solutions of sodium squarate of known concentrations.

UV-Visible Spectrophotometry

For solutions containing only sodium squarate in a non-UV absorbing solvent, UV-Vis spectrophotometry offers a simpler and more rapid method for quantification.

Methodology:

-

Determine λmax: Scan a solution of sodium squarate across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of sodium squarate with accurately known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Analyze Sample: Measure the absorbance of the diluted, saturated solution at the λmax and use the calibration curve to determine its concentration.

Method Selection Logic

The choice between HPLC and UV-Vis spectrophotometry depends on the complexity of the sample matrix.

Caption: Decision tree for analytical method selection.

Conclusion

While sodium squarate is qualitatively known to be soluble in water, this guide highlights the significant lack of quantitative solubility data in various solvents, which is a critical knowledge gap for its application in research and development. The provided experimental protocols and discussion of analytical methods offer a clear pathway for researchers to systematically and accurately determine the solubility of sodium squarate. The generation of such data will be invaluable to the scientific community, enabling more precise control over experimental conditions and fostering the development of new applications for this versatile compound.

References

An In-depth Technical Guide to the Electronic Properties of the Squarate Dianion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The squarate dianion (C₄O₄²⁻), the conjugate base of squaric acid, is a unique oxocarbon anion exhibiting remarkable electronic properties that have garnered significant interest in coordination chemistry, materials science, and medicinal chemistry. Its planar, symmetric structure and delocalized π-electron system contribute to its high stability and versatile coordination behavior. This guide provides a comprehensive overview of the core electronic properties of the squarate dianion, presenting quantitative data, detailed experimental protocols, and visual representations of its electronic structure and characterization workflows.

Introduction

The squarate dianion is a member of the oxocarbon anion series, characterized by a cyclic structure composed solely of carbon and oxygen atoms.[1] Its intriguing electronic nature stems from the delocalization of π-electrons across the four-membered carbon ring and the four exocyclic oxygen atoms. This delocalization results in a highly resonance-stabilized and aromatic system, which is a key determinant of its chemical and physical properties.[1][2] Understanding these properties is crucial for its application in the design of novel materials, metal-organic frameworks, and as a pharmacophore in drug development.

Electronic Structure and Bonding

The electronic structure of the squarate dianion is best described by a resonance hybrid of multiple contributing structures. This resonance leads to the equalization of carbon-carbon and carbon-oxygen bond lengths, a hallmark of its delocalized nature.

Resonance and Aromaticity

The squarate dianion exhibits significant aromatic character due to the presence of a cyclic, planar system with 6 π-electrons (following Hückel's 4n+2 rule, where n=1, considering the p-orbitals of the carbon and oxygen atoms). The resonance stabilization is a direct consequence of the delocalization of these π-electrons over the entire molecule.

Molecular Orbital Theory

A qualitative molecular orbital (MO) diagram for the π-system of the squarate dianion can be constructed by considering the linear combination of the p-orbitals from the four carbon and four oxygen atoms. This approach predicts a set of bonding, non-bonding, and anti-bonding molecular orbitals. The 6 π-electrons occupy the bonding molecular orbitals, leading to a stable electronic configuration.

Quantitative Data

The electronic properties of the squarate dianion have been extensively studied using various experimental and computational techniques. The following tables summarize key quantitative data.

Bond Lengths

X-ray crystallography studies on various squarate salts have confirmed the D₄h symmetry of the dianion in the solid state, with nearly equal C-C and C-O bond lengths.

| Compound | C-C Bond Length (Å) | C-O Bond Length (Å) | Reference |

| Potassium Squarate Monohydrate | 1.457 | 1.259 | [3] |

| Ammonium Squarate Dihydrate | 1.463 | 1.261 | [2] |

| Sodium Squarate | 1.466 | 1.258 | [4] |

| Zinc Squarate Tetrahydrate | 1.465 | 1.255 | [5] |

Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the squarate dianion. The observed frequencies are consistent with its highly symmetric and delocalized structure.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |

| ν(C=O) + ν(C=C) | ~1530 (strong) | ~1593 (strong) | C-O/C-C stretching | [6][7] |

| ν(C=C) | - | ~1127 (medium) | C-C stretching | [7] |

| Ring Breathing | - | ~760 (strong) | Symmetric ring breathing | [7] |

| In-plane C-O bending | ~640 (medium) | - | C-O bending | [8] |

| Out-of-plane C-O deform | ~450 (medium) | - | C-O deformation | [8] |

Electronic Transitions

UV-Visible spectroscopy reveals the electronic transitions within the squarate dianion. The absorption maxima are indicative of the energy gaps between the molecular orbitals.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Reference |

| Water | ~268 | ~18,000 | π → π | [9] |

| Water | ~300 | ~2,500 | n → π | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the squarate dianion.

X-ray Crystallography

-

Objective: To determine the precise bond lengths and angles, and the overall molecular geometry of the squarate dianion in a crystalline salt.

-

Protocol:

-

Crystal Growth: Single crystals of a squarate salt (e.g., potassium squarate) are grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, if present, are typically located from the difference Fourier map and refined isotropically.

-

Infrared and Raman Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the squarate dianion.

-

Protocol:

-

Sample Preparation (FT-IR): A small amount of the solid squarate salt (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

-

FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Sample Preparation (Raman): A small amount of the crystalline squarate salt is placed directly onto a microscope slide or into a capillary tube.[11]

-

Raman Spectroscopy: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.

-

UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties of the squarate dianion in solution.

-

Protocol:

-

Solution Preparation: A stock solution of a soluble squarate salt (e.g., sodium squarate) of known concentration is prepared in a suitable solvent (e.g., deionized water). A series of dilutions are then prepared from the stock solution.

-

Spectroscopic Measurement: The UV-Vis absorption spectra of the prepared solutions are recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. The molar absorptivity (ε) at each λmax is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Conclusion

The electronic properties of the squarate dianion are defined by its highly delocalized and aromatic nature. This comprehensive guide has summarized the key quantitative data related to its bond lengths, vibrational frequencies, and electronic transitions. The detailed experimental protocols provide a framework for the characterization of this important chemical entity. The visual representations of its resonance, molecular orbitals, and experimental workflows offer a clear and concise understanding of its fundamental electronic characteristics. This knowledge is invaluable for researchers and professionals working on the development of new materials and therapeutic agents that incorporate the unique structural and electronic features of the squarate dianion.

References

- 1. Oxocarbon anion - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. physicsopenlab.org [physicsopenlab.org]

The Coordination Chemistry of Sodium Squarate with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating and complex world of coordination chemistry involving sodium squarate and transition metals. The unique electronic and structural characteristics of the squarate dianion, derived from squaric acid, make it a versatile building block for creating a diverse array of coordination polymers and discrete molecular complexes. These materials exhibit a range of interesting physical and chemical properties, including notable magnetic and spectroscopic behaviors, which are of significant interest to researchers in materials science, catalysis, and drug development. This guide provides a comprehensive overview of the synthesis, structure, and properties of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structural and Spectroscopic Data of Transition Metal-Squarate Complexes

The coordination of transition metals with the squarate ligand gives rise to a variety of structural motifs, largely dictated by the coordination preferences of the metal ion and the versatile binding modes of the squarate anion. The squarate ligand can act as a monodentate, bidentate, or bridging ligand, with the μ-1,2 and μ-1,3 bridging modes being particularly common in the formation of extended networks.

Below are tables summarizing key structural and spectroscopic data for a series of first-row transition metal-squarate complexes. This data has been compiled from various crystallographic and spectroscopic studies.

Table 1: Selected Bond Lengths and Angles for Transition Metal-Squarate Complexes

| Metal Ion | Coordination Geometry | M-O (squarate) (Å) | M-O (water) (Å) | O-M-O Angle (°) | Reference |

| Mn(II) | Distorted Octahedral | 2.141(26) | 2.094(28) | 87.90(99) - 92.50(11) | [1] |

| Co(II) | Distorted Octahedral | ~2.04-2.16 | ~2.08 | ~85-95 | [2] |

| Ni(II) | Distorted Octahedral | ~2.03 | ~2.08 | ~88-92 | [3][4] |

| Cu(II) | Distorted Square Pyramidal | 1.924(3) - 2.614(3) | - | ~90, ~170 | [5] |

| Zn(II) | Distorted Octahedral | 2.0249(15) - 2.1794(19) | - | ~85-95 | [5] |

Table 2: Magnetic Properties of Transition Metal-Squarate Complexes

| Metal Ion | d-electron Configuration | Experimental Magnetic Moment (μB) | Theoretical Spin-only Moment (μB) | Magnetic Behavior | Reference |

| Mn(II) | d5 | 4.24 - 4.34 | 5.92 | Paramagnetic (high-spin) | [6] |

| Co(II) | d7 | 4.80 - 5.02 | 3.87 | Paramagnetic (high-spin) | [5] |

| Ni(II) | d8 | 3.20 - 3.28 | 2.83 | Paramagnetic | [5] |

| Cu(II) | d9 | 1.77 - 1.79 | 1.73 | Paramagnetic | [5] |

| Zn(II) | d10 | Diamagnetic | 0 | Diamagnetic | [6] |

Table 3: Key IR and Raman Bands for Coordinated Squarate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |

| C=O stretch (coordinated) | ~1600 (medium) | - | Stretching of carbonyl group bonded to metal | [7] |

| C=O stretch (free) | - | ~1800 (weak) | Stretching of non-coordinated carbonyl group | [7] |

| C-C stretch | ~1500-1550 | ~1500-1550 | Squarate ring C-C stretching | [7] |

| Ring deformation | ~690 | ~690 | Squarate ring deformation | [7] |

| M-O stretch | ~400-500 | ~400-500 | Metal-oxygen stretching vibration |

Experimental Protocols

The synthesis of transition metal-squarate complexes is most commonly achieved through hydrothermal or slow evaporation methods. The following protocols provide a generalized yet detailed procedure for the synthesis of these materials.

Hydrothermal Synthesis of a 2D Transition Metal-Squarate Coordination Polymer

This protocol is a generalized procedure based on common practices for synthesizing metal-organic frameworks.[1][2][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Materials:

-

Transition metal salt (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)

-

Squaric acid (H₂C₄O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave (23 mL)

-

Oven

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Preparation of Precursor Solutions:

-

In a 50 mL beaker, dissolve 1 mmol of the chosen transition metal salt in 10 mL of deionized water with stirring.

-

In a separate 50 mL beaker, dissolve 1 mmol of squaric acid in 10 mL of deionized water. Neutralize this solution to a pH of ~7 by the dropwise addition of a 1 M NaOH solution to form sodium squarate in situ.

-

-

Reaction Mixture Assembly:

-

Slowly add the transition metal salt solution to the sodium squarate solution under continuous stirring.

-

A precipitate may form upon mixing. Continue stirring for 30 minutes to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 140-160 °C for 48-72 hours.

-

After the reaction time, allow the oven to cool to room temperature naturally.

-

-

Product Isolation and Purification:

-

Carefully open the autoclave and collect the crystalline product by vacuum filtration.

-

Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the final product in a desiccator over silica gel.

-

Visualizing Coordination and Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the coordination chemistry of sodium squarate with transition metals.

Caption: Coordination modes of the squarate ligand with transition metals.

Caption: Relationship between coordination and structural dimensionality.

Caption: General experimental workflow for transition metal-squarate complexes.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Complexes of Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) with ligand formed by condensation reaction of isatin with glutamic acid [redalyc.org]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal Synthesis of MnO2 Microspheres and Their Degradation of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Hydrothermal Synthesis and Characterization of Cobalt Clays | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.box [2024.sci-hub.box]

- 19. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization [mdpi.com]

- 20. Hydrothermal Synthesis and Magnetic Properties of Zn/Mn Oxides Nano Particles [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Sodium Squarate Crystals

Introduction

Sodium squarate (Na₂C₄O₄), the disodium salt of squaric acid, is a versatile organic compound with a unique planar four-membered carbon ring structure.[1][2] Its utility spans various fields, including coordination chemistry, materials science, and as a reagent in organic synthesis.[1] While conventional synthesis typically involves the neutralization of squaric acid, hydrothermal synthesis presents an alternative route for producing crystalline sodium squarate, potentially with unique morphologies and properties.[1] This document provides a detailed protocol for the hydrothermal synthesis of sodium squarate crystals, intended for researchers, scientists, and professionals in drug development.

Synthesis Methods Overview

Two primary methods for the synthesis of sodium squarate are outlined below: a conventional neutralization reaction and a hydrothermal synthesis approach.

1. Conventional Synthesis via Neutralization: The most common and straightforward method for preparing sodium squarate is the neutralization of squaric acid with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][3] This reaction is typically performed in an aqueous solution. A 1:2 molar ratio of squaric acid to sodium hydroxide is generally used to ensure the complete formation of the disodium salt.[1]

2. Hydrothermal Synthesis: Hydrothermal synthesis is a method that employs water as a solvent at elevated temperatures and pressures in a sealed vessel, known as an autoclave.[1] This technique can facilitate the growth of high-quality crystals and can lead to the formation of hydrated forms of sodium squarate.[1] The hydrothermal approach for sodium squarate involves reacting squaric acid with a sodium-containing precursor under controlled conditions.[1]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative parameters for both the conventional and hydrothermal synthesis methods for sodium squarate.

| Parameter | Conventional Synthesis | Hydrothermal Synthesis |

| Precursors | Squaric Acid, Sodium Hydroxide | Squaric Acid, Sodium Hydroxide |

| Molar Ratio (Acid:Base) | 1:2 | 1:2 |

| Solvent | Deionized Water | Deionized Water |

| Temperature | Room Temperature (dissolution may be aided by gentle heating) | 150 - 300 °C |

| Pressure | Atmospheric | Autogenous (elevated) |

| Reaction Time | 1 - 2 hours | 48 - 96 hours |

| Apparatus | Glass Beaker, Magnetic Stirrer | Teflon-lined Stainless Steel Autoclave |

Experimental Protocols

Protocol 1: Conventional Synthesis of Sodium Squarate

1. Reagent Preparation:

- Prepare a solution of sodium hydroxide (NaOH) in deionized water. For example, dissolve 0.8 g of NaOH in 50 mL of deionized water to create a 0.4 M solution.

- Weigh out the appropriate amount of squaric acid (C₄H₂O₄) to achieve a 1:2 molar ratio with the NaOH. For the example above, this would be 1.14 g of squaric acid.

2. Synthesis Procedure:

- In a glass beaker, dissolve the squaric acid in a minimal amount of deionized water. Gentle heating and stirring can be applied to aid dissolution.

- Slowly add the NaOH solution to the squaric acid solution while stirring continuously.

- Continue stirring the reaction mixture at room temperature for 1-2 hours.

- The resulting solution contains dissolved sodium squarate.

3. Product Isolation and Purification (Recrystallization):

- Heat the sodium squarate solution to 80-100 °C and, if necessary, add a minimal amount of hot deionized water to ensure all the product is dissolved.[1]

- Filter the hot solution to remove any insoluble impurities.

- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

- Collect the white crystalline precipitate of sodium squarate by vacuum filtration.

- Wash the crystals with a small amount of cold deionized water.

- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Hydrothermal Synthesis of Sodium Squarate Crystals

1. Reagent Preparation:

- Prepare aqueous solutions of squaric acid and sodium hydroxide as described in Protocol 1.

2. Synthesis Procedure:

- Combine the squaric acid and sodium hydroxide solutions in the Teflon liner of a stainless steel autoclave.

- Seal the autoclave tightly.

- Place the autoclave in a programmable oven and heat to the desired temperature (e.g., 180 °C) for a specified duration (e.g., 72 hours).

- After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

3. Product Recovery:

- Carefully open the autoclave in a well-ventilated area.

- Collect the crystalline product from the Teflon liner.

- Wash the crystals with deionized water and then with a solvent like ethanol to facilitate drying.

- Dry the sodium squarate crystals under vacuum.

Mandatory Visualization

Caption: Experimental Workflow for Hydrothermal Synthesis of Sodium Squarate.

References

Application Notes & Protocols: Synthesis of Sodium Squarate via Neutralization

Introduction

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) is a unique, highly acidic organic compound with a distinctive four-membered carbon ring structure.[1][2] It is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 1.2-1.7 for the first proton and 3.2-3.5 for the second.[1][3][4] This strong acidity is attributed to the resonance stabilization of its resulting anion, the squarate dianion.[1][4] The squarate dianion is highly symmetrical and aromatic, with the negative charges delocalized across the four oxygen atoms.[3][4]

Derivatives of squaric acid, such as sodium squarate, are of significant interest in medicinal chemistry and materials science. They serve as bioisosteres for phosphate or carboxylate groups in drug design, are used to synthesize photosensitive squaraine dyes, and have applications in topical immunotherapy for treating conditions like alopecia areata.[1][5] This document provides a detailed protocol for the synthesis of disodium squarate through the neutralization of squaric acid.

Principle of the Reaction

The synthesis of disodium squarate is a straightforward acid-base neutralization reaction. Squaric acid (C₄H₂O₄) reacts with a stoichiometric amount of a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to form the disodium salt (Na₂C₄O₄) and a byproduct (water and/or carbon dioxide). The balanced chemical equation using sodium carbonate is:

C₄H₂O₄ + Na₂CO₃ → Na₂C₄O₄ + H₂O + CO₂

When using sodium hydroxide, the reaction is:

C₄H₂O₄ + 2NaOH → Na₂C₄O₄ + 2H₂O[6][7]

The choice of base can influence the reaction conditions and workup procedure. Sodium carbonate is a weaker base, leading to a more controlled reaction, while sodium hydroxide is a strong base that ensures complete neutralization.[8]

Experimental Protocol

This protocol details the synthesis of disodium squarate using sodium carbonate as the neutralizing agent, a method noted for its simplicity and effectiveness.[9]

3.1. Materials and Equipment

-

Reagents:

-

Squaric Acid (C₄H₂O₄)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Deionized Water

-

-

Equipment:

-

2 x Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Spatula and weighing paper/boat

-

Rotary evaporator (Rotovap)

-

Vacuum oven or desiccator

-

3.2. Procedure

-

Preparation of Reactant Solutions:

-

In one beaker, dissolve a specific molar amount of squaric acid in a sufficient volume of deionized water.

-

In a separate beaker, dissolve an equimolar (1:1 molar ratio) amount of sodium carbonate in deionized water.[9] Ensure both solids are completely dissolved before proceeding.

-

-

Neutralization Reaction:

-

Place the squaric acid solution on a magnetic stirrer and begin stirring.

-

Slowly add the sodium carbonate solution to the stirring squaric acid solution.[9] A slow addition rate is crucial to control the effervescence (release of CO₂) and prevent loss of material.

-

Continue stirring the resulting mixture to ensure the reaction goes to completion.

-

-

Isolation of Product:

-

Transfer the final solution to a round-bottom flask.

-

Remove the deionized water using a rotary evaporator.[9]

-

-

Drying of Product:

-

Transfer the obtained solid (disodium squarate) to a suitable container.

-

Dry the product under vacuum at 60°C for a minimum of 12 hours to remove any residual water.[9]

-

The final product should be a solid powder.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of disodium squarate.

| Parameter | Value / Condition | Notes |

| Reactants | ||

| Squaric Acid (FW: 114.06 g/mol ) | 1 molar equivalent | Starting acidic material. |

| Sodium Carbonate (FW: 105.99 g/mol ) | 1 molar equivalent | Neutralizing agent.[9] |

| Reaction Conditions | ||

| Solvent | Deionized Water | Used to dissolve both reactants.[9] |

| Reactant Ratio (Acid:Base) | 1:1 (molar) | Stoichiometric ratio for complete neutralization.[9] |

| Addition Rate | Slow, dropwise | To control CO₂ evolution. |

| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |

| Product Isolation & Drying | ||

| Water Removal | Rotary Evaporation | Efficient method for solvent removal.[9] |

| Drying Conditions | 60°C under vacuum | For 12 hours to ensure anhydrous product.[9] |

| Expected Product | ||

| Compound | Disodium Squarate (Na₂C₄O₄) | White to off-white solid. |

| Expected Yield | > 95% (Theoretically) | Yields are typically high for this type of salt formation. |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of disodium squarate.

Caption: Workflow for disodium squarate synthesis.

5.2. Squaric Acid Deprotonation

This diagram shows the logical relationship of squaric acid deprotonating in two steps to form the squarate dianion.

Caption: Stepwise deprotonation of squaric acid.

References

- 1. Squaric_acid [chemeurope.com]

- 2. brainly.com [brainly.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Squaric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ck12.org [ck12.org]

- 7. quora.com [quora.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. musicproject.eu [musicproject.eu]